molecular formula C14H20O3 B15142886 Asperaculane B

Asperaculane B

Cat. No.: B15142886
M. Wt: 236.31 g/mol
InChI Key: GFYHPKUYDFUKNL-MBNYWOFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Asperaculane B is typically isolated from the fermentation culture of Aspergillus aculeatus. The fungus is cultured and fermented for several weeks, after which the bioactive compound is extracted using solvents like ethyl acetate . The extract is then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale fermentation and extraction processes .

Chemical Reactions Analysis

Types of Reactions: Asperaculane B undergoes various chemical reactions, including oxidation and reduction. These reactions are essential for modifying its structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of this compound .

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

(3aR,8S,8aR)-3-ethyl-8-hydroxy-6-(hydroxymethyl)-8a-methyl-3a,4,7,8-tetrahydroazulen-1-one

InChI

InChI=1S/C14H20O3/c1-3-10-7-13(17)14(2)11(10)5-4-9(8-15)6-12(14)16/h4,7,11-12,15-16H,3,5-6,8H2,1-2H3/t11-,12+,14-/m1/s1

InChI Key

GFYHPKUYDFUKNL-MBNYWOFBSA-N

Isomeric SMILES

CCC1=CC(=O)[C@@]2([C@@H]1CC=C(C[C@@H]2O)CO)C

Canonical SMILES

CCC1=CC(=O)C2(C1CC=C(CC2O)CO)C

Origin of Product

United States

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